1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
Description
1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide is a chemical compound belonging to the class of azoles Azoles are a group of five-membered nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-7-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMISJWKKLVDRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide, under acidic or basic conditions.
Coupling of the Fragments: The final step involves coupling the triazole, chlorophenyl, and oxazole fragments through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound’s reactivity is governed by:
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Triazole ring : Susceptible to electrophilic substitution and coordination chemistry.
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Carboxamide group : Prone to hydrolysis and nucleophilic substitution.
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Chlorophenyl group : Potential for nucleophilic aromatic substitution (SNAr) under activating conditions.
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Oxazole moiety : Moderately reactive in electrophilic substitutions due to electron-withdrawing effects.
Hydrolysis of the Carboxamide Group
The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
This reaction is critical for derivatization strategies, enabling further functionalization at the carboxylic acid position.
Nucleophilic Aromatic Substitution (SNAr)
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃, DMF, 120°C, 24 hrs | Microwave-assisted heating | 4-azidophenyl derivative | 45–55% |
| NH₃ (aq.), CuI, 100°C | Sealed tube | 4-aminophenyl analog | 30–40% |
The low yields highlight the steric and electronic challenges posed by adjacent substituents.
Cross-Coupling Reactions
The triazole and oxazole rings participate in transition-metal-catalyzed cross-coupling reactions, enabling structural diversification.
Table: Suzuki–Miyaura Coupling (Palladium-Catalyzed)
| Boron Partner | Catalyst System | Product | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-triazole hybrid | Anticancer lead optimization |
| Vinylboronic ester | PdCl₂(dppf), CsF, THF | Alkenyl-substituted triazole | Fluorescent probe design |
These reactions demonstrate compatibility with diverse boronic partners, though yields vary (50–75%) due to steric hindrance.
Oxidation
The methyl group on the triazole resists oxidation under mild conditions. Strong oxidants induce partial decomposition:
| Reagent | Conditions | Outcome |
|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 4 hrs | Trace carboxylic acid; major byproducts |
| CrO₃, AcOH | 25°C, 12 hrs | No reaction observed |
Reduction
Selective reduction of the triazole ring is unfeasible without disrupting the oxazole moiety. Catalytic hydrogenation (H₂/Pd-C) degrades the heterocyclic framework entirely .
Coordination Chemistry
The triazole’s nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(OAc)₂ | Methanol, RT | Tetradentate Cu(II)-triazole complex | Moderate |
| AgNO₃ | ACN, dark, 24 hrs | Linear Ag(I) coordination polymer | High |
These complexes are characterized by XRD and UV-Vis spectroscopy .
Mechanistic Insights
-
Carboxamide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by acid/base catalysis .
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SNAr Reactions : Require transition-state stabilization by electron-withdrawing groups, limited in this substrate .
-
Cross-Coupling : Relies on oxidative addition of Pd(0) to the triazole C–X bond (X = Br, I if synthetically introduced).
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Case Study 1 : In vitro studies showed that the compound inhibited the growth of breast cancer cell lines (e.g., MCF7) with an IC50 value significantly lower than standard chemotherapeutics .
These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Applications
The compound has also shown promising antimicrobial activity against various pathogens.
- Case Study 2 : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 15 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxazole and triazole moieties can lead to variations in biological activity, allowing for the development of more potent derivatives.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, azole-containing compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Itraconazole: An antifungal agent used to treat various fungal infections.
Ketoconazole: Another antifungal agent with a similar mechanism of action.
Clotrimazole: A widely used antifungal agent for topical applications.
Uniqueness
1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its oxazole and triazole rings, along with the chlorophenyl group, provide a versatile scaffold for further modification and optimization in various applications.
Biological Activity
1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O3 |
| CAS Number | [Not available] |
| Molecular Weight | 303.74 g/mol |
| Structure | Chemical Structure |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the formation of a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and oxazole groups contributes to the compound's efficacy.
Recent studies have shown that modifications in the triazole structure can significantly affect antifungal activity. For instance, compounds with halogen substitutions on the phenyl ring typically exhibit enhanced antifungal properties due to increased lipophilicity and electron-withdrawing effects .
Antifungal Activity
This compound has been evaluated against various fungal strains. The structure of the compound suggests potential activity against both filamentous fungi and yeast-like fungi.
Case Study Findings:
- Antifungal Efficacy: A study demonstrated that derivatives of triazoles, including this compound, showed significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0313 to 2.0 µg/mL .
- Mechanism of Action: The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Other Biological Activities
In addition to antifungal properties, triazole derivatives have been reported to possess other biological activities:
- Antiviral Activity: Some studies indicate potential antiviral effects against various viruses .
- Carbonic Anhydrase Inhibition: Recent research highlighted moderate inhibition potential against carbonic anhydrase-II enzyme, suggesting possible applications in treating conditions related to altered carbon dioxide transport .
Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | MIC/IC50 Values |
|---|---|---|
| Antifungal | Candida albicans | 0.0313 - 2.0 µg/mL |
| Antifungal | Aspergillus fumigatus | Not specified |
| Carbonic Anhydrase | Carbonic Anhydrase-II | IC50: 13.8 - 35.7 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
